molecular formula C12H11NO B127614 (4-(Pyridin-2-YL)phenyl)methanol CAS No. 98061-39-3

(4-(Pyridin-2-YL)phenyl)methanol

Cat. No. B127614
Key on ui cas rn: 98061-39-3
M. Wt: 185.22 g/mol
InChI Key: BESAKUXOHCFPAA-UHFFFAOYSA-N
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Patent
US08980890B2

Procedure details

The crude of 4-(2-Pyridinyl)benzylalcohol was dissolved in 20 ml DCM, cooled using ice/methanol, triethylamine (1.25 ml, 8.9 mmole) was added followed by methanesulfonylchloride (0.7 ml, 8.9 mmole) added drop wise over 5 minutes. The reaction was allowed to stir at room temperature till the TLC indicated consumption of the starting material (3 hrs), after completion of the reaction, the reaction mixture was washed with water, saturated NaHCO3 solution, and saturated NaCl solution, dried using Na2SO4 and evaporated to produce yellow oil, the oil produced was dissolved in 25 ml of 90% ethanol, KCN (1.05 gm, 16.2 mmole) was then added and it was heated under reflux overnight. Ethanol was evaporated; solid was washed with 50 ml water and filtered. The solid was dissolved in 30 ml of conc. HCl, refluxed for 48 hr; charcoal was added refluxed for 1 hr, filtered. The HCl was evaporated, the solid formed was dissolved in 5 ml of water, NaOH 1 N was added drop wise while extracting with ethyl acetate, the ethyl acetate extract was dried with Na2SO4 and evaporated to produce white solid (0.6 gm, 35% in 3 steps) H1-NMR INOVA-500 (DMSO d6) δ 3.641 (s, 2H), 7.345 (t, J=6.0 Hz, 1H), 7.381 (d, J=8.5 Hz, 2H), 7.879 (t, J=8.0 Hz, 1H), 7.951 (d, J=8.0 Hz, 1H), 8.034 (d, J=8.0 Hz, 2H), 8.662 (d, J=4.0 Hz, 1H), 12.390 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
1.05 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
25 mL
Type
reactant
Reaction Step Eight
Name
Quantity
5 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:14]=[CH:13][C:10]([CH2:11]O)=[CH:9][CH:8]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.[C-]#N.[K+].[OH-:30].[Na+].[CH2:32]([OH:34])C>C(Cl)Cl.O.CS(C)=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:14]=[CH:13][C:10]([CH2:11][C:32]([OH:34])=[O:30])=[CH:9][CH:8]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=C(CO)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0.7 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Six
Name
Quantity
1.05 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Nine
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature till the TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
added drop wise over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
consumption of the starting material (3 hrs)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
after completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with water, saturated NaHCO3 solution, and saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to produce yellow oil
CUSTOM
Type
CUSTOM
Details
the oil produced
TEMPERATURE
Type
TEMPERATURE
Details
it was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
WASH
Type
WASH
Details
solid was washed with 50 ml water
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 30 ml of conc. HCl
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 hr
Duration
48 h
ADDITION
Type
ADDITION
Details
charcoal was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The HCl was evaporated
CUSTOM
Type
CUSTOM
Details
the solid formed
EXTRACTION
Type
EXTRACTION
Details
while extracting with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to produce white solid (0.6 gm, 35% in 3 steps) H1-NMR

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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